N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final coupling step involves the reaction of the benzimidazole derivative with the pyrrolidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, dichloromethane, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-27-17-9-5-2-6-13(17)11-24-12-14(10-18(24)25)19(26)23-20-21-15-7-3-4-8-16(15)22-20/h2-9,14H,10-12H2,1H3,(H2,21,22,23,26) |
InChI Key |
HJKKXLMHJUTVIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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